molecular formula C20H28N2O B14989087 5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14989087
M. Wt: 312.4 g/mol
InChI Key: GSVMQVHPVQUMJG-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Various functional groups are introduced through substitution reactions.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-(4-methylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 5-Ethyl-2-(4-tert-butylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Uniqueness

5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

5-ethyl-7-methyl-2-(4-propan-2-ylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H28N2O/c1-5-20-12-21-10-19(4,18(20)23)11-22(13-20)17(21)16-8-6-15(7-9-16)14(2)3/h6-9,14,17H,5,10-13H2,1-4H3

InChI Key

GSVMQVHPVQUMJG-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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